4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride
Overview
Description
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C12H12ClNOS·HCl It is known for its unique structure, which includes a chloro-substituted aniline ring, a methoxy group, and a thiophene moiety
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride . These factors could include pH, temperature, presence of other molecules, and the specific cellular or tissue environment where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chloro-3-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is reacted with thiophen-3-ylmethyl chloride to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro or methoxy groups, leading to dechlorination or demethylation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxyaniline: Lacks the thiophene moiety.
3-methoxy-N-(thiophen-3-ylmethyl)aniline: Lacks the chloro group.
4-chloro-N-(thiophen-3-ylmethyl)aniline: Lacks the methoxy group.
Uniqueness
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride is unique due to the presence of all three functional groups (chloro, methoxy, and thiophene) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS.ClH/c1-15-12-6-10(2-3-11(12)13)14-7-9-4-5-16-8-9;/h2-6,8,14H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKRRAIFXVNNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=CSC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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